REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:9](=[S:11])[NH:10][C:4]=2[CH:3]=1.[OH-].[K+].I[CH3:15]>CCO>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:9]([S:11][CH3:15])=[N:10][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.49 g
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Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C=N1)NC(N2)=S
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
49.7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction solution was stirred at RT for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (64 mL) and 2N HCl (11.3 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to a slightly basic pH with the addition of saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |